3-(((3-(Ethylamino)propyl)amino)methyl)quinolin-4-ol trihydrochloride
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Overview
Description
3-[[[3-(Ethylamino)propyl]amino]methyl]-4-quinolinol is a complex organic compound with potential applications in various scientific fields. This compound features a quinolinol core, which is known for its biological activity, and an ethylamino propyl side chain that can enhance its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[[3-(Ethylamino)propyl]amino]methyl]-4-quinolinol typically involves multiple steps. One common method includes the reaction of 4-quinolinol with a suitable alkylating agent to introduce the ethylamino propyl group. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[[[3-(Ethylamino)propyl]amino]methyl]-4-quinolinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinolinol core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
3-[[[3-(Ethylamino)propyl]amino]methyl]-4-quinolinol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[[3-(Ethylamino)propyl]amino]methyl]-4-quinolinol involves its interaction with specific molecular targets. The quinolinol core can bind to enzymes or receptors, modulating their activity. The ethylamino propyl side chain may enhance the compound’s binding affinity and specificity. Pathways involved in its action include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
3-(Methylamino)propylamine: Similar in structure but lacks the quinolinol core.
N-Methyl-1,3-propanediamine: Another related compound with different functional groups.
Uniqueness
3-[[[3-(Ethylamino)propyl]amino]methyl]-4-quinolinol is unique due to its combination of a biologically active quinolinol core and an ethylamino propyl side chain. This structure provides a balance of chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-[[3-(ethylamino)propylamino]methyl]-1H-quinolin-4-one;trihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O.3ClH/c1-2-16-8-5-9-17-10-12-11-18-14-7-4-3-6-13(14)15(12)19;;;/h3-4,6-7,11,16-17H,2,5,8-10H2,1H3,(H,18,19);3*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKOCTWDUSZGDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCNCC1=CNC2=CC=CC=C2C1=O.Cl.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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